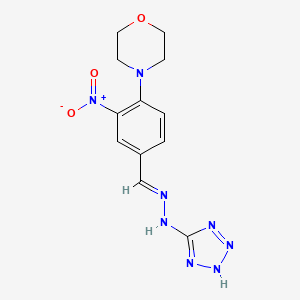
N-9H-fluoren-2-yl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-9H-fluoren-2-yl-1-benzofuran-2-carboxamide, commonly known as FBC-9, is a chemical compound that has been extensively studied in scientific research due to its potential applications in the fields of medicinal chemistry and pharmacology. FBC-9 is a benzofuran derivative that exhibits a unique mechanism of action, making it a promising candidate for further investigation.
Mécanisme D'action
FBC-9 exerts its effects by inhibiting the activity of a specific enzyme known as fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds that play a role in various physiological processes, including pain perception and inflammation. By inhibiting FAAH, FBC-9 increases the levels of endocannabinoids in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
FBC-9 has been shown to have a variety of biochemical and physiological effects. In addition to its cytotoxic and neuroprotective effects, FBC-9 has been shown to exhibit anti-inflammatory properties and to modulate the immune system. Additionally, FBC-9 has been shown to have analgesic effects, suggesting that it may be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FBC-9 in laboratory experiments is its specificity for FAAH, which allows for the investigation of the role of FAAH in various physiological processes. However, one limitation of using FBC-9 is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Orientations Futures
There are several potential future directions for research on FBC-9. One area of investigation could be the development of more potent derivatives of FBC-9 that exhibit increased cytotoxicity and neuroprotective effects. Additionally, further studies could be conducted to investigate the role of FBC-9 in modulating the immune system and its potential applications in the treatment of inflammatory diseases. Finally, investigations could be conducted to determine the potential of FBC-9 as a therapeutic agent for the treatment of pain and other neurological disorders.
Méthodes De Synthèse
The synthesis of FBC-9 involves a series of chemical reactions that require specialized equipment and expertise. One of the most commonly used methods for synthesizing FBC-9 involves the reaction of 2-bromo-9H-fluorene with 2-hydroxybenzofuran in the presence of a base, followed by the addition of a carboxylic acid chloride.
Applications De Recherche Scientifique
FBC-9 has been investigated for its potential applications in the treatment of various diseases, including cancer and neurological disorders. Studies have shown that FBC-9 exhibits cytotoxic effects against cancer cells, making it a promising candidate for the development of new anticancer drugs. Additionally, FBC-9 has been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(9H-fluoren-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-22(21-13-15-6-2-4-8-20(15)25-21)23-17-9-10-19-16(12-17)11-14-5-1-3-7-18(14)19/h1-10,12-13H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAFLWGXHSNGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)

![N'-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5746340.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)
![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)
![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)
![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)

![methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5746412.png)